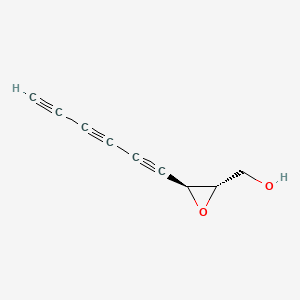
Biformin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biformin is a polyacetylene compound known for its antibiotic properties. It was first isolated from the culture liquids of the Basidiomycete Polyporus biformis. This compound has shown significant antibacterial and antifungal activities, making it a compound of interest in various scientific research fields .
Méthodes De Préparation
Biformin is typically obtained through the extraction of culture liquids from Polyporus biformis. The process involves chloroform extraction of the unboiled culture liquid, followed by careful evaporation of an ethereal solution of this compound. This results in the formation of needle-like crystals
Analyse Des Réactions Chimiques
Biformin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions of this compound can yield various reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Biformin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying polyacetylene chemistry and its reactivity.
Biology: this compound’s antibacterial and antifungal properties make it a valuable compound in biological research, particularly in studying microbial interactions and developing new antibiotics.
Medicine: this compound’s potential as an antibiotic has led to research into its use in treating bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of biformin involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets specific molecular pathways in bacteria and fungi, resulting in their death or inhibition of growth .
Comparaison Avec Des Composés Similaires
Biformin is chemically related to other polyacetylene compounds, such as biforminic acid. Compared to similar compounds, this compound has shown higher stability and a broader spectrum of antimicrobial activity. Similar compounds include:
Biforminic acid: Another polyacetylene compound with similar antimicrobial properties.
This compound’s unique chemical structure and broad-spectrum antimicrobial activity make it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
1403-08-3 |
|---|---|
Formule moléculaire |
C9H6O2 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
[(2S,3S)-3-hexa-1,3,5-triynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H6O2/c1-2-3-4-5-6-8-9(7-10)11-8/h1,8-10H,7H2/t8-,9-/m0/s1 |
Clé InChI |
IIUXKFHSJIUAFU-IUCAKERBSA-N |
SMILES isomérique |
C#CC#CC#C[C@H]1[C@@H](O1)CO |
SMILES canonique |
C#CC#CC#CC1C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)

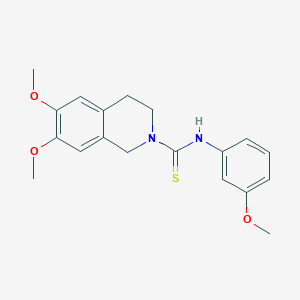
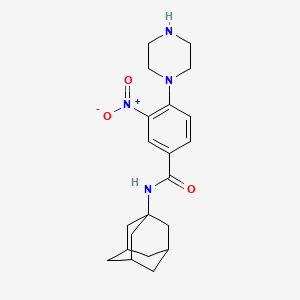
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14154559.png)

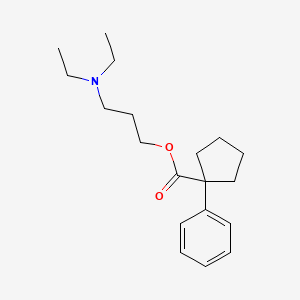
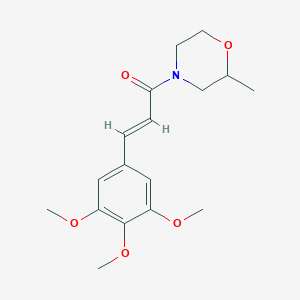
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14154579.png)
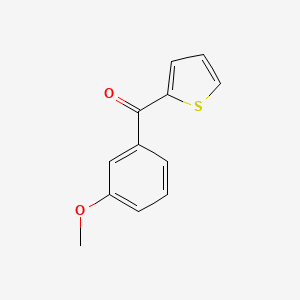
![3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B14154588.png)
